molecular formula C9H7NO2 B1268816 Benzofuran-3-carboxamide CAS No. 959304-51-9

Benzofuran-3-carboxamide

Cat. No. B1268816
CAS RN: 959304-51-9
M. Wt: 161.16 g/mol
InChI Key: LIQVEXOTZPWBDF-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxamide is a heterocyclic compound that consists of fused benzene and furan rings . It is a derivative of benzofuran, which is a colorless liquid and a component of coal tar .


Synthesis Analysis

Benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus Sortase A . The synthesis involves a series of reactions including palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of Benzofuran-3-carboxamide has been studied using DFT/B3LYP/6-311++G(d,p) level of theory . The theoretical parameters have a very good consistency with the experimental data .


Chemical Reactions Analysis

Benzofuran-3-carboxamide derivatives undergo a series of chemical reactions during their synthesis . The reactions include palladium-catalyzed cross-coupling reaction, free radical cyclization cascade, and proton quantum tunneling .


Physical And Chemical Properties Analysis

Benzofuran-3-carboxamide has a molecular weight of 161.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 161.047678466 g/mol .

Scientific Research Applications

Anticancer Therapeutic Potential

Benzofuran derivatives, including Benzofuran-3-carboxamide, have shown promising anticancer properties . They are involved in the synthesis of various biologically active heterocycles that exhibit inhibitory potency against human cancer cell lines . The structure of benzofuran allows for the creation of numerous analogs with potential therapeutic effects, making it a valuable scaffold for developing new anticancer drugs.

Dual CDK2/GSK-3β Inhibition for Breast Cancer Treatment

Some benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β, targeting breast cancer . These inhibitors can interfere with critical pathways in cancer cell proliferation, offering a strategic approach to combat this disease.

Structure-Activity Relationship in Anticancer Agents

The structure-activity relationship (SAR) of benzofuran derivatives is crucial in understanding their anticancer activity. By evaluating the chemical structure of these compounds, researchers can guide the design of new drugs with enhanced efficacy for cancer therapy . This application is pivotal in medicinal chemistry for the development of more effective cancer treatments.

Synthesis of Bis-heterocycles

Benzofuran-3-carboxamide plays a role in the synthesis of bis-heterocycles, which are compounds containing two different heterocycles. These structures are important in pharmaceutical applications due to their complex and diverse biological activities .

Anodic Selective Fluorination of Heterocycles

The compound has been used in the field of electrochemistry , particularly in the anodic selective fluorination of heterocycles . This process is important for introducing fluorine atoms into specific positions in heterocyclic compounds, which can significantly alter their biological activity.

Natural and Synthetic Heterocycle Development

Benzofuran-3-carboxamide is a key component in the development of both natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs, highlighting the importance of benzofuran derivatives in pharmaceutical research.

Mechanism of Action

Target of Action

Benzofuran-3-carboxamide primarily targets specific enzymes and receptors involved in various biological processes. These targets often include kinases, which play crucial roles in cell signaling pathways, and receptors involved in inflammatory responses . By interacting with these targets, Benzofuran-3-carboxamide can modulate cellular activities and influence disease outcomes.

Mode of Action

The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in downstream signaling pathways. For example, if Benzofuran-3-carboxamide inhibits a kinase, it can prevent the phosphorylation of downstream proteins, thereby altering cellular responses such as proliferation or apoptosis .

Biochemical Pathways

Benzofuran-3-carboxamide affects several biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis. By modulating these pathways, the compound can reduce inflammation, inhibit cancer cell growth, and induce programmed cell death in malignant cells . These effects are mediated through the inhibition of key signaling molecules and transcription factors.

Pharmacokinetics

The pharmacokinetics of Benzofuran-3-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy. Factors such as metabolic rate and renal function can significantly impact the compound’s pharmacokinetics.

Result of Action

At the molecular level, Benzofuran-3-carboxamide’s action results in the inhibition of target enzymes and receptors, leading to reduced activity of specific signaling pathways. This can result in decreased cell proliferation, increased apoptosis, and reduced inflammation. At the cellular level, these effects translate to the suppression of tumor growth, alleviation of inflammatory conditions, and potential therapeutic benefits in various diseases .

Future Directions

Benzofuran derivatives, including Benzofuran-3-carboxamide, have shown promising anticancer activities . Future research could focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQVEXOTZPWBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344231
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3-carboxamide

CAS RN

959304-51-9
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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